![molecular formula C15H35IN2O6Si2 B14259662 1,3-Bis[3-(trimethoxysilyl)propyl]-2,3-dihydro-1H-imidazol-1-ium iodide CAS No. 406700-13-8](/img/structure/B14259662.png)
1,3-Bis[3-(trimethoxysilyl)propyl]-2,3-dihydro-1H-imidazol-1-ium iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Bis[3-(trimethoxysilyl)propyl]-2,3-dihydro-1H-imidazol-1-ium iodide is an organosilicon compound that has garnered attention due to its unique properties and potential applications in various fields. This compound is characterized by the presence of trimethoxysilyl groups attached to a dihydroimidazolium core, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
The synthesis of 1,3-Bis[3-(trimethoxysilyl)propyl]-2,3-dihydro-1H-imidazol-1-ium iodide typically involves the alkylation of imidazole or imidazolyl sodium with (3-halopropyl)trimethoxysilane. One effective method is the alkylation of sodium imidazolyl, obtained from imidazole and sodium hydroxide, with (3-chloropropyl)trimethoxysilane at reflux in toluene for 15 hours. This method yields the target compound with an 82% yield .
Chemical Reactions Analysis
1,3-Bis[3-(trimethoxysilyl)propyl]-2,3-dihydro-1H-imidazol-1-ium iodide undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the trimethoxysilyl groups.
Hydrolysis: The trimethoxysilyl groups can undergo hydrolysis in the presence of water, leading to the formation of silanols.
Condensation Reactions: The silanol groups formed from hydrolysis can further condense to form siloxane bonds.
Common reagents used in these reactions include water, acids, and bases. The major products formed from these reactions are silanols and siloxanes .
Scientific Research Applications
1,3-Bis[3-(trimethoxysilyl)propyl]-2,3-dihydro-1H-imidazol-1-ium iodide has a wide range of scientific research applications:
Chemistry: It is used as a precursor for the synthesis of immobilized ionic liquids and functionalized oxide particles.
Biology: The compound’s ability to form stable siloxane bonds makes it useful in the modification of biomaterials.
Medicine: Its potential as a drug delivery agent is being explored due to its ability to form stable and biocompatible coatings.
Industry: The compound is used in sol-gel technologies and as a coupling agent to promote adhesion between different materials
Mechanism of Action
The mechanism of action of 1,3-Bis[3-(trimethoxysilyl)propyl]-2,3-dihydro-1H-imidazol-1-ium iodide primarily involves the formation of siloxane bonds. The trimethoxysilyl groups undergo hydrolysis to form silanols, which then condense to form siloxane bonds. These bonds provide coating strength and stability to modified surfaces. The compound’s ability to form stable siloxane bonds is crucial for its applications in various fields .
Comparison with Similar Compounds
1,3-Bis[3-(trimethoxysilyl)propyl]-2,3-dihydro-1H-imidazol-1-ium iodide can be compared with other similar compounds such as:
Bis[3-(trimethoxysilyl)propyl]amine: This compound also contains trimethoxysilyl groups and is used as a coupling agent to promote adhesion between materials.
1,3,5-Tris[3-(trimethoxysilyl)propyl]-1,3,5-triazine-2,4,6(1H,3H,5H)-trione: This compound is used in similar applications but has a different core structure.
1-[3-(Trimethoxysilyl)propyl]urea: This compound is used for immobilizing surface atoms by forming ligands.
The uniqueness of this compound lies in its dihydroimidazolium core, which imparts distinct properties and reactivity compared to other similar compounds.
Properties
CAS No. |
406700-13-8 |
|---|---|
Molecular Formula |
C15H35IN2O6Si2 |
Molecular Weight |
522.52 g/mol |
IUPAC Name |
trimethoxy-[3-[1-(3-trimethoxysilylpropyl)-1,2-dihydroimidazol-1-ium-3-yl]propyl]silane;iodide |
InChI |
InChI=1S/C15H34N2O6Si2.HI/c1-18-24(19-2,20-3)13-7-9-16-11-12-17(15-16)10-8-14-25(21-4,22-5)23-6;/h11-12H,7-10,13-15H2,1-6H3;1H |
InChI Key |
SEOMWPAZLRJILR-UHFFFAOYSA-N |
Canonical SMILES |
CO[Si](CCC[NH+]1CN(C=C1)CCC[Si](OC)(OC)OC)(OC)OC.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


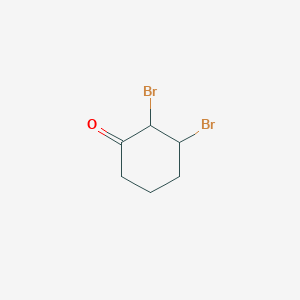
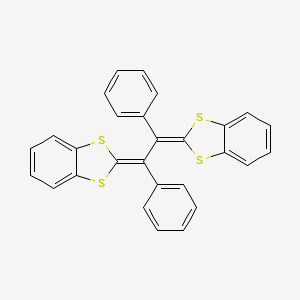
![2-(Acetyloxy)-4-[(2-methylacryloyl)amino]benzoic acid](/img/structure/B14259594.png)

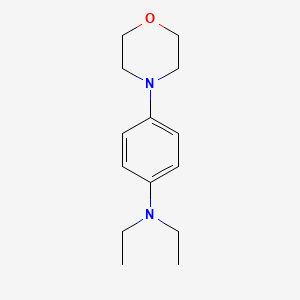
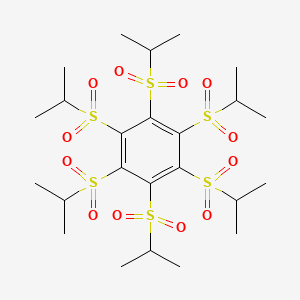
![3,4-Dibromo-8-oxabicyclo[3.2.1]octa-3,6-dien-2-one](/img/structure/B14259624.png)

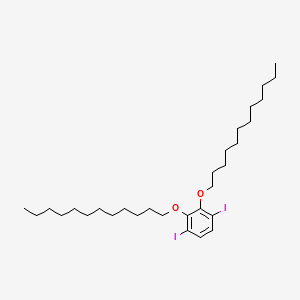
![5-[2-(4-Methoxy-2-nitrophenyl)hydrazinylidene]-4-methyl-2,6-dioxo-1-{3-[(propan-2-yl)oxy]propyl}-1,2,5,6-tetrahydropyridine-3-carbonitrile](/img/structure/B14259636.png)
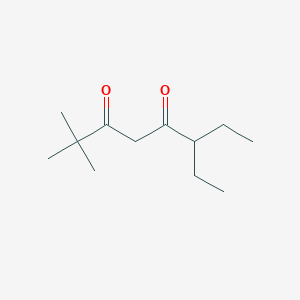
![Benzenesulfonamide, N-[1-(azidomethyl)pentyl]-4-methyl-](/img/structure/B14259645.png)
![[3-(Trichloromethanesulfinyl)prop-1-en-1-yl]benzene](/img/structure/B14259659.png)

